

Application Notes and Protocols for Studying Neural Circuits with uPSEM792

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Compound of Interest

Compound Name: uPSEM792

Cat. No.: B12372750

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Introduction

uPSEM792 is a potent and selective agonist for the chemogenetic receptor PSAM⁴-GlyR (Pharmacologically Selective Actuator Module).[1][2] This system provides a powerful tool for the targeted silencing of specific neuronal populations to dissect their role in neural circuit function and behavior.[1][3] Unlike traditional pharmacological agents, the PSAM/PSEM (Pharmacologically Selective Effector Molecule) system offers high specificity, as PSAMs are engineered receptors that do not respond to endogenous ligands.[4] **uPSEM792** is brain-penetrant, making it suitable for both in vitro and in vivo applications.[1]

These application notes provide detailed protocols for the use of **uPSEM792** in conjunction with PSAM⁴-GlyR for studying neural circuits, including viral vector-mediated receptor expression, in vitro and in vivo experimental designs, and methods for assessing the functional consequences of neuronal silencing.

Mechanism of Action

The PSAM⁴-GlyR is a chimeric ion channel composed of the ligand-binding domain of the $\alpha 7$ nicotinic acetylcholine receptor, engineered to be insensitive to acetylcholine but highly sensitive to PSEMs, fused to the pore domain of the glycine receptor (GlyR), a chloride-permeable channel.[4][5] When **uPSEM792** binds to PSAM⁴-GlyR, it induces a conformational change that opens the chloride channel.[4][5]

In most mature neurons, the intracellular chloride concentration is low, leading to an influx of chloride ions upon channel opening. This hyperpolarizes the neuron, increasing the threshold for firing an action potential and thus "silencing" the neuron.[3] However, it is crucial to note that in certain neuronal populations, particularly during development or in specific cell types like dopamine D1 receptor-expressing medium spiny neurons, the chloride reversal potential can be more depolarized. In such cases, activation of PSAM⁴-GlyR can lead to an efflux of chloride and subsequent neuronal depolarization and excitation.[5][6] Therefore, validation of the inhibitory effect in the specific neuronal population of interest is a critical experimental step.

Data Presentation

uPSEM792 Properties and In Vitro Efficacy

Parameter	Value	Reference
Target	PSAM ⁴ -GlyR, PSAM ⁴ -5HT3	[1][2]
Ki for PSAM ⁴ -GlyR	0.7 nM	[1][2]
Ki for PSAM ⁴ -5HT3	<10 nM	[1][2]
In Vitro Silencing Concentration	1-15 nM	[2]
Selectivity over $\alpha 4\beta 2$ nAChR	230-fold	[1][2]
Brain Penetrant	Yes	[1]
P-glycoprotein Substrate	No	[1][2]

In Vivo Pharmacokinetics of uPSEM792 in Rhesus Monkeys (0.87 mg/kg)

Administration	Cmax (Plasma)	Tmax (Plasma)	Cmax (CSF)	Tmax (CSF)	Reference
Subcutaneous (s.c.)	1485 ng/mL	60 min	98.95 ng/mL	120 min	[7]
Intravenous (i.v.)	2000 ng/mL	5 min	112.7 ng/mL	60 min	[7]

Electrophysiological Effects of PSAM⁴-GlyR Activation in Cortical Neurons

Parameter	Control	Varenicline (10-16 nM)	Reference
Input Resistance	~300 MΩ	~100 MΩ (3-fold reduction)	[3]
Rheobase	~50 pA	~300 pA (6-fold increase)	[3]

Experimental Protocols

Viral Vector-Mediated Expression of PSAM⁴-GlyR

To achieve targeted expression of PSAM⁴-GlyR in the neuronal population of interest, adeno-associated viruses (AAVs) are commonly used.[8] The choice of AAV serotype and promoter is critical for achieving the desired expression pattern.

Materials:

- AAV encoding PSAM⁴-GlyR (e.g., pAAV-CamKIIa-PSAM4-GlyR-IRES-EGFP)
- Stereotaxic surgery setup
- Anesthesia and analgesics
- Microinjection pump and glass micropipettes

Protocol:

- Anesthetize the animal according to approved institutional protocols.
- Secure the animal in a stereotaxic frame.
- Perform a craniotomy over the target brain region.
- Lower a glass micropipette filled with the AAV solution to the desired coordinates.

- Inject the AAV solution at a slow rate (e.g., 100 nL/min) to minimize tissue damage.
- After injection, leave the pipette in place for 5-10 minutes to allow for diffusion before slowly retracting it.
- Suture the incision and provide post-operative care, including analgesics.
- Allow 3-4 weeks for robust expression of the PSAM⁴-GlyR before proceeding with experiments.

In Vitro Electrophysiology in Brain Slices

This protocol is designed to validate the inhibitory effect of **uPSEM792** on PSAM⁴-GlyR-expressing neurons.

Materials:

- Vibratome for slicing brain tissue
- Artificial cerebrospinal fluid (aCSF)
- Patch-clamp electrophysiology setup
- **uPSEM792** stock solution (e.g., in water or DMSO)

Protocol:

- Prepare acute brain slices (250-300 μ m thick) from the animal previously injected with the PSAM⁴-GlyR AAV.
- Transfer slices to a holding chamber with carbogenated aCSF and allow them to recover for at least 1 hour.
- Place a slice in the recording chamber of the electrophysiology setup and continuously perfuse with carbogenated aCSF.
- Identify PSAM⁴-GlyR-expressing neurons (e.g., by co-expressed fluorescent protein).

- Perform whole-cell patch-clamp recordings to measure baseline neuronal properties (e.g., resting membrane potential, input resistance, firing response to current injections).
- Bath-apply **uPSEM792** at a known concentration (e.g., 10 nM) and record the changes in the measured parameters. A successful silencing will result in hyperpolarization, a decrease in input resistance, and a reduction or complete block of action potential firing.

In Vivo Neuronal Silencing with Two-Photon Calcium Imaging

This protocol allows for the direct visualization of neuronal silencing in awake, behaving animals.

Materials:

- Two-photon microscope with a head-mounted setup
- Animal model co-expressing a calcium indicator (e.g., GCaMP) and PSAM⁴-GlyR in the neurons of interest
- Treadmill or other behavioral apparatus
- **uPSEM792** solution for injection (e.g., dissolved in saline)

Protocol:

- Acclimatize the head-fixed animal to the behavioral apparatus.
- Record baseline calcium dynamics from the PSAM⁴-GlyR-expressing neurons during the behavior.
- Administer **uPSEM792** via intraperitoneal (i.p.) injection (e.g., 1-3 mg/kg).[3]
- Continue to record calcium dynamics and observe the change in neuronal activity. A significant reduction in the frequency and amplitude of calcium transients indicates successful neuronal silencing.[3]

Behavioral Assays

The effect of silencing a specific neuronal population on behavior can be assessed using a variety of behavioral paradigms.

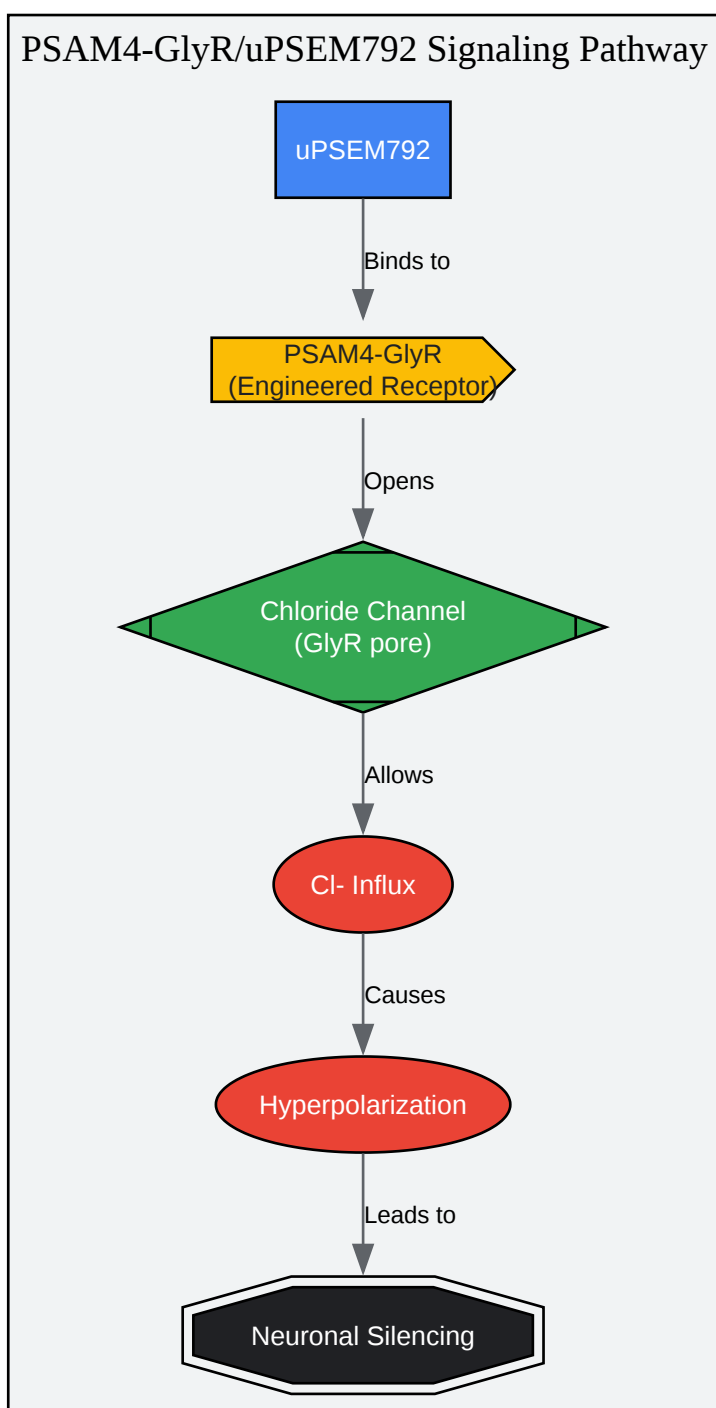
Materials:

- Behavioral testing apparatus relevant to the neural circuit under investigation (e.g., elevated plus maze for anxiety, rotarod for motor coordination)
- Video tracking software
- **uPSEM792** solution for injection

Protocol:

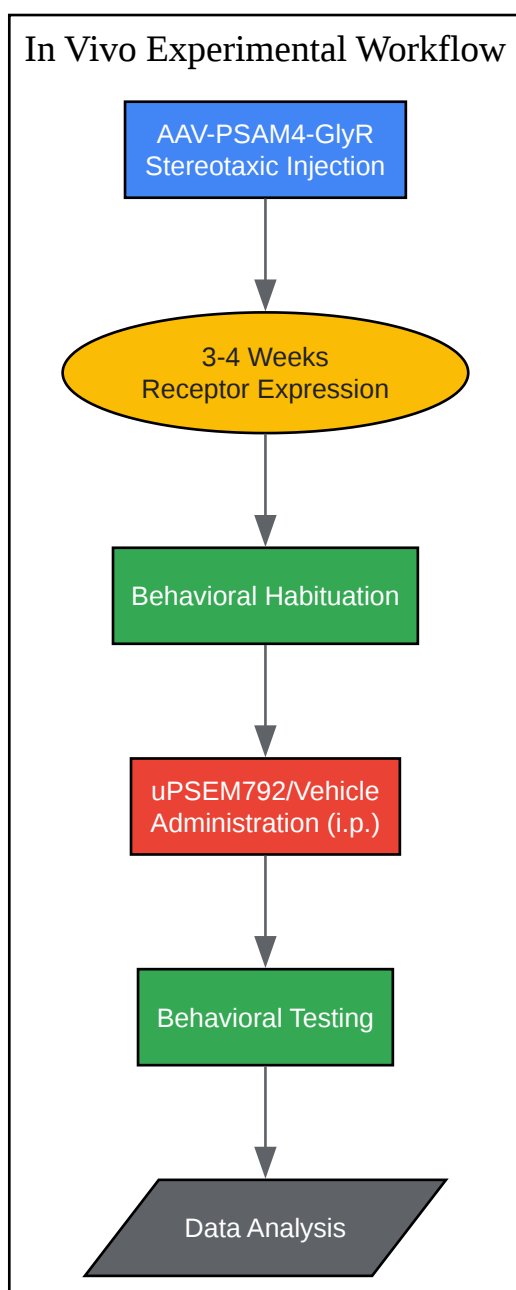
- Habituate the animals to the behavioral testing room and apparatus.
- On the test day, administer **uPSEM792** or vehicle to the experimental and control groups, respectively.
- After a suitable time for the drug to take effect (e.g., 30 minutes), place the animal in the apparatus and record the behavior for a set duration.
- Analyze the behavioral data to determine if silencing the target neuronal population produced a significant effect compared to the control group.

Mandatory Visualizations



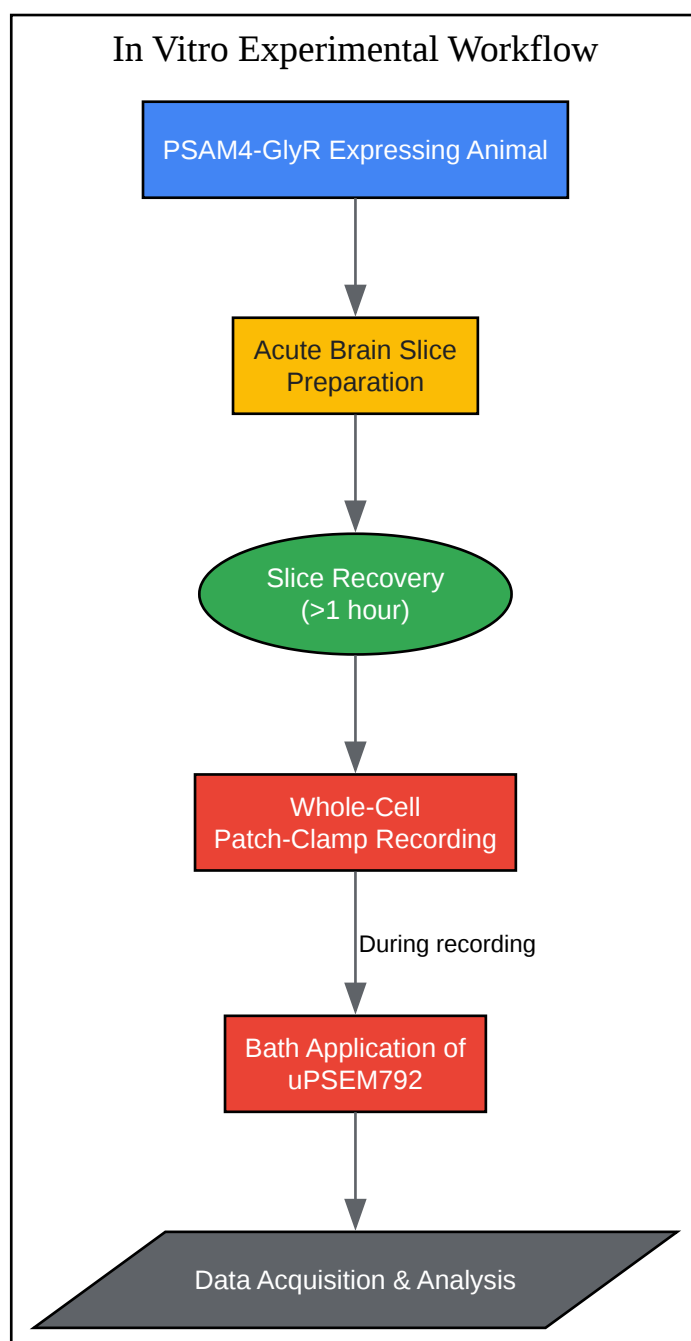
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Caption: Signaling pathway of **uPSEM792**-mediated neuronal silencing.



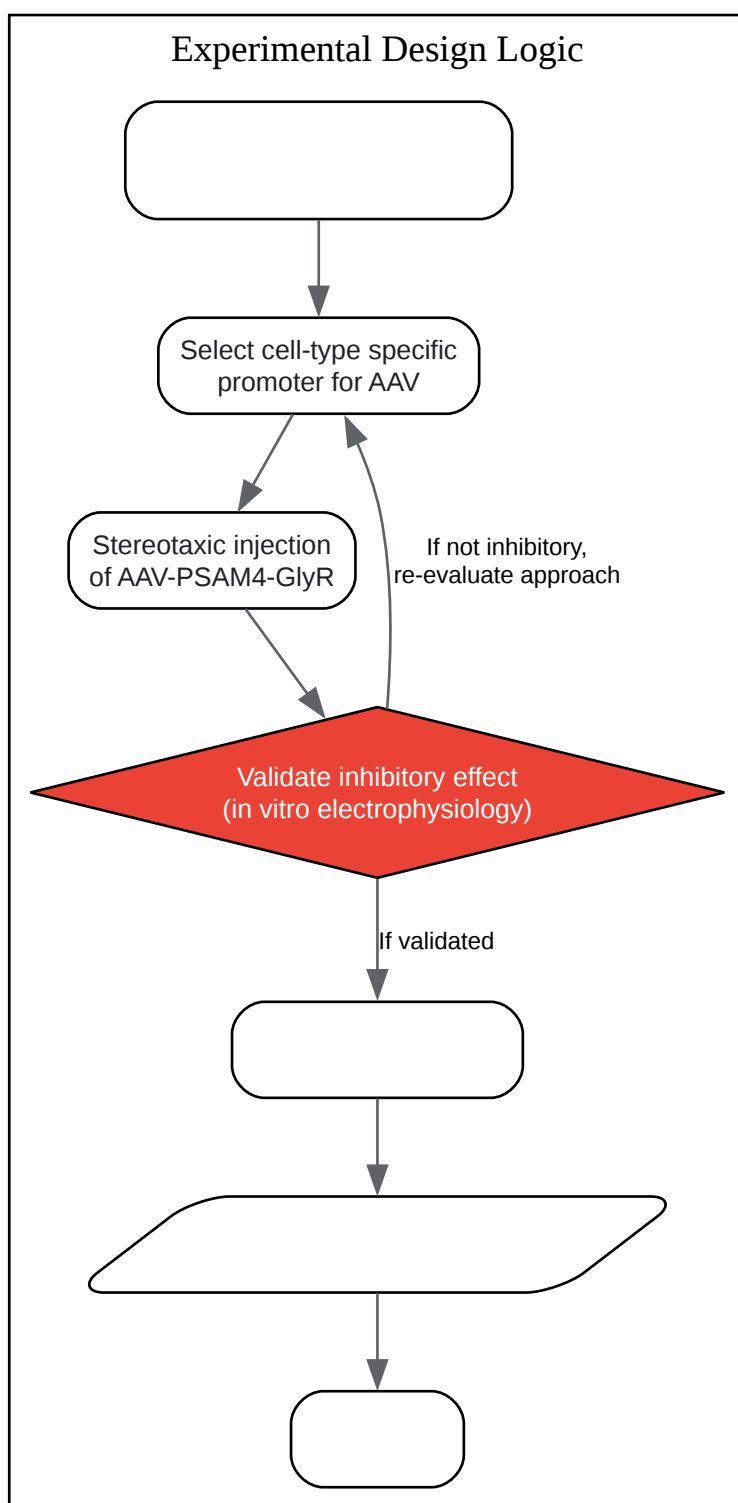
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Caption: Workflow for in vivo behavioral experiments with **uPSEM792**.



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Caption: Workflow for in vitro electrophysiology experiments.



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Caption: Logical steps for designing a **uPSEM792**-based study.

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